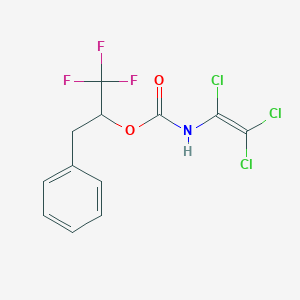![molecular formula C19H18F3N3O B3041080 3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one CAS No. 260367-88-2](/img/structure/B3041080.png)
3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one
Overview
Description
3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring and a phenyl group.
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a key structural motif in this compound, are known to be used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries . This suggests that these compounds may interact with a variety of biochemical pathways.
Preparation Methods
The synthesis of 3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one typically involves multiple steps:
Formation of the trifluoromethylpyridine:
Piperazine ring formation: The piperazine ring is synthesized separately and then attached to the trifluoromethylpyridine through nucleophilic substitution reactions.
Phenyl group addition: The phenyl group is introduced via a coupling reaction, such as a Suzuki coupling, which involves a palladium catalyst and a base.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols replace existing groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one has several scientific research applications:
Comparison with Similar Compounds
3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties:
Properties
IUPAC Name |
(E)-3-phenyl-1-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O/c20-19(21,22)16-7-4-10-23-18(16)25-13-11-24(12-14-25)17(26)9-8-15-5-2-1-3-6-15/h1-10H,11-14H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGFAMOXNKPYLS-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


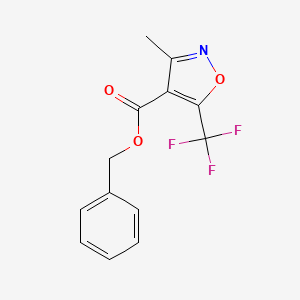
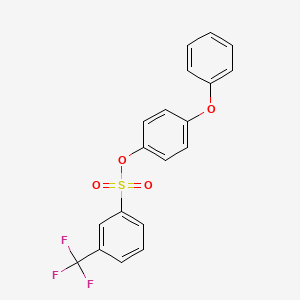
![3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041002.png)
![1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene](/img/structure/B3041004.png)
![1-[(4,5,6,7-Tetrafluorobenzo[b]furan-2-yl)methyl]pyrrolidine](/img/structure/B3041005.png)
![2-{[(2,4-Dichlorophenyl)thio]methyl}-4,5,6,7-tetrafluorobenzo[b]furan](/img/structure/B3041006.png)
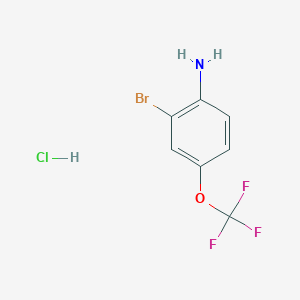
![2-{[2-Cyano-2-phenyl-1-(trifluoromethyl)vinyl]thio}pyridinium-1-olate](/img/structure/B3041010.png)
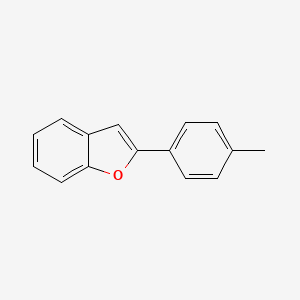
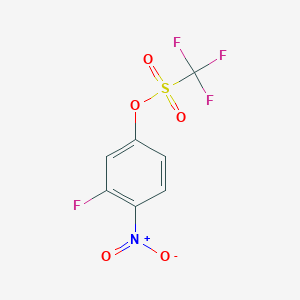
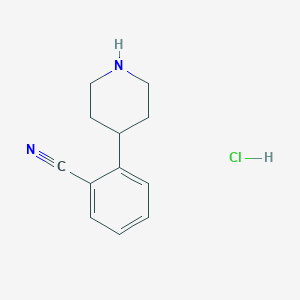

![3-[3,5-Di(trifluoromethyl)phenyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B3041017.png)
